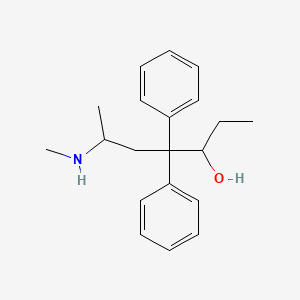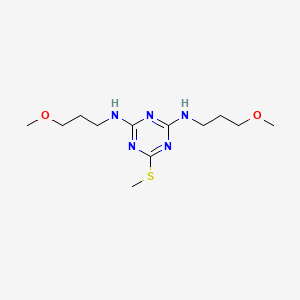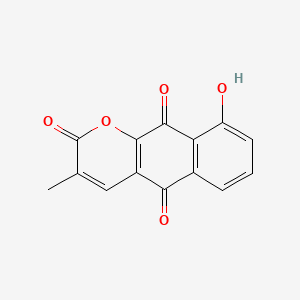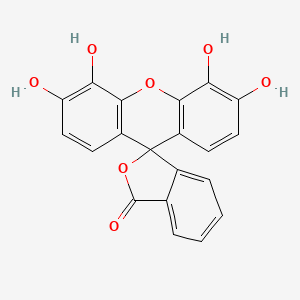
Gallein
Descripción general
Descripción
La galleína, también conocida como pirogalolftaleína, es un compuesto químico con la fórmula molecular C20H12O7. Es un inhibidor de moléculas pequeñas de la señalización de la subunidad βγ de la proteína G, que juega un papel crucial en diversos procesos celulares.
Aplicaciones Científicas De Investigación
La galleína tiene una amplia gama de aplicaciones en la investigación científica:
Tratamiento del cáncer: Se ha demostrado que la galleína inhibe la diseminación metastásica de las células tumorales al interferir con la señalización de la subunidad βγ de la proteína G.
Transducción de señales: Se utiliza para estudiar el papel de los receptores acoplados a proteínas G en diversos procesos celulares.
Regulación de la función plaquetaria: La galleína puede regular la función plaquetaria, lo que la hace útil en la investigación relacionada con la coagulación de la sangre y las enfermedades cardiovasculares.
Actividad antimicrobiana: Se ha encontrado que la galleína mejora la efectividad de los antibióticos contra las bacterias resistentes a los medicamentos.
Mecanismo De Acción
La galleína ejerce sus efectos inhibiendo la interacción entre las subunidades βγ de la proteína G y sus objetivos posteriores, como la fosfoinosítido 3-quinasa (PI3K). Esta inhibición interrumpe diversas vías de señalización implicadas en la proliferación, migración y supervivencia celular. La capacidad de la galleína para interferir con estas vías la convierte en una herramienta valiosa para estudiar los procesos celulares y desarrollar posibles agentes terapéuticos .
Análisis Bioquímico
Biochemical Properties
Gallein interacts with the Gβγ subunit, a central participant in G protein-coupled receptor (GPCR) signaling pathways . This interaction interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in regulating platelet function and exhibiting anti-tumor activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . In the context of Mycobacterium tuberculosis, this compound and isoniazid work synergistically to attenuate the bacterium’s ability to grow in in vitro culture and within human macrophages .
Molecular Mechanism
This compound’s mechanism of action involves interfering with the interaction between the Gβγ subunit and PI3Kγ . This interference can regulate platelet function and exhibit anti-tumor activity . In the context of Mycobacterium tuberculosis, this compound prevents the INH-induced increase in extracellular and cell surface polyP levels .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, studies have shown that this compound can inhibit the β-ionone-induced cell invasiveness over time . Furthermore, this compound and isoniazid work synergistically to attenuate Mycobacterium tuberculosis’s ability to grow in in vitro culture over time .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not extensively documented. It has been shown that this compound can inhibit the spread of metastases in vivo when β-ionone was applied through the skin .
Metabolic Pathways
This compound’s involvement in metabolic pathways is not extensively documented. It is known that this compound interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in various cellular processes.
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is distributed wherever Gβγ subunits are present .
Subcellular Localization
The specific subcellular localization of this compound is not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is localized wherever Gβγ subunits are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La galleína se puede sintetizar mediante la reacción de pirogalol con anhídrido ftálico. La reacción típicamente implica calentar los reactivos en presencia de un catalizador, como el ácido sulfúrico, para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de galleína sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la presión y la concentración del catalizador, para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La galleína experimenta diversas reacciones químicas, que incluyen:
Oxidación: La galleína se puede oxidar para formar quinonas.
Reducción: Se puede reducir para formar hidroquinonas.
Sustitución: La galleína puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como los cloruros de acilo y los haluros de alquilo.
Principales productos formados
Oxidación: Quinonas
Reducción: Hidroquinonas
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido elágico: Al igual que la galleína, el ácido elágico es un compuesto polifenólico con propiedades antioxidantes.
Quercetina: Otro compuesto polifenólico con propiedades antiinflamatorias y anticancerígenas.
Resveratrol: Conocido por sus efectos antioxidantes y antiinflamatorios.
Singularidad de la galleína
La singularidad de la galleína radica en su inhibición específica de la señalización de la subunidad βγ de la proteína G, que no es una característica común entre otros compuestos polifenólicos. Este mecanismo de acción específico hace que la galleína sea particularmente valiosa en la investigación centrada en la señalización de los receptores acoplados a proteínas G y los procesos celulares relacionados .
Propiedades
IUPAC Name |
3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLYOKFVXIVOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062180 | |
| Record name | Gallein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-64-2 | |
| Record name | Gallein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of gallein?
A1: this compound is widely recognized as an inhibitor of G protein βγ subunit (Gβγ) signaling. [, , , , , , , , , , , , , ] It binds to Gβγ dimers, preventing their interaction with downstream effectors, thus modulating various signaling pathways. [, , , , , , , , , ]
Q2: Can you elaborate on the interaction between this compound and Gβγ subunits?
A2: this compound binds competitively to the “hot spot” of Gβγ subunits, a region crucial for the interaction with downstream signaling molecules. [, ] This binding disrupts the association of Gβγ with effectors like phospholipase C β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2), ultimately modulating their activity. [, , , ]
Q3: How does this compound's inhibition of Gβγ impact cellular processes?
A3: By inhibiting Gβγ signaling, this compound influences a wide range of cellular processes, including:
- Modulation of ion channel activity: this compound has been shown to influence the activity of potassium channels, particularly the Kv7 family, affecting vascular tone and neuronal excitability. [, , ]
- Regulation of immune cell function: this compound can attenuate the migration and activation of immune cells like neutrophils and T cells, suggesting potential applications in inflammatory and autoimmune disorders. [, , ]
- Influence on cellular metabolism: Studies suggest a role for this compound in modulating cellular metabolism, potentially through influencing glucose uptake and energy production pathways. []
- Impact on receptor trafficking: this compound has been implicated in regulating the trafficking and internalization of certain G protein-coupled receptors (GPCRs), thereby affecting their downstream signaling. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C20H12O7 and a molecular weight of 364.3 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, this compound exhibits specific absorption spectra. Its solutions show strong absorption peaks around 500 nm when complexed with Tin, distinct from the absorption of this compound alone. [] Additionally, polarographic studies have provided insights into its electrochemical behavior under varying pH conditions. []
Q6: Has this compound shown any catalytic properties?
A6: While primarily known as a signaling inhibitor, research suggests that this compound might possess some catalytic properties. Studies have shown its potential to enhance photocatalytic hydrogen production when complexed with copper and paired with molecular nickel or iron catalysts. []
Q7: How does this compound perform under various conditions and in different applications?
A7: this compound has been investigated in various experimental settings:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


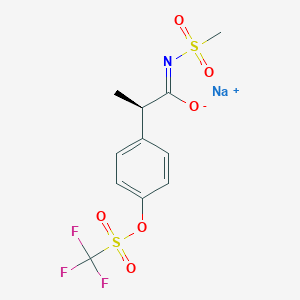
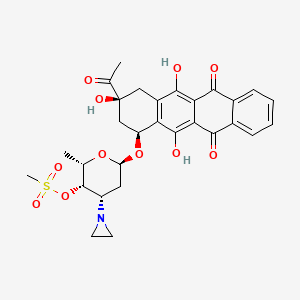
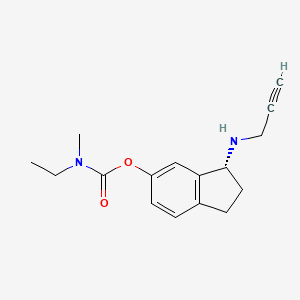

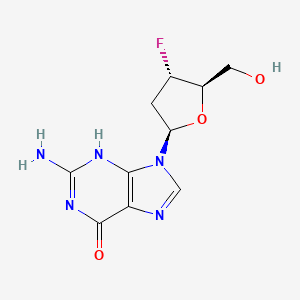

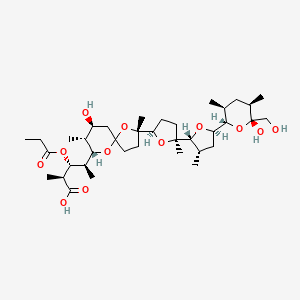

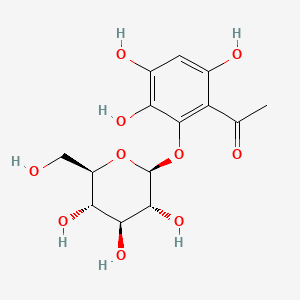
![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
